molecular formula C30H31N3O6 B12389222 7'-O-DMT-morpholino uracil

7'-O-DMT-morpholino uracil

Cat. No.: B12389222
M. Wt: 529.6 g/mol
InChI Key: UGPQKHVBFWRQNB-XTEPFMGCSA-N
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Description

7’-O-DMT-morpholino uracil is a uridine analog, which means it is a compound structurally similar to uridine. Uridine is a nucleoside that plays a crucial role in the synthesis of RNA. This analog has potential antiepileptic effects and can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7’-O-DMT-morpholino uracil involves the modification of uridine. The process typically includes the protection of hydroxyl groups, followed by the introduction of the morpholino group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 7’-O-DMT-morpholino uracil would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7’-O-DMT-morpholino uracil can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while reduction may produce dihydro derivatives .

Scientific Research Applications

7’-O-DMT-morpholino uracil has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7’-O-DMT-morpholino uracil involves its interaction with specific molecular targets and pathways. As a uridine analog, it can interfere with the synthesis of RNA, thereby affecting cellular processes. It may also interact with receptors in the brain, contributing to its potential antiepileptic and anxiolytic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    5-Fluorouracil: Another uridine analog used in cancer treatment.

    Cytarabine: A nucleoside analog used in chemotherapy.

    Gemcitabine: A nucleoside analog used in the treatment of various cancers.

Comparison: 7’-O-DMT-morpholino uracil is unique in its potential antiepileptic and anxiolytic effects, which are not commonly observed in other uridine analogs. Additionally, its potential use in developing new antihypertensive agents sets it apart from other similar compounds .

Properties

Molecular Formula

C30H31N3O6

Molecular Weight

529.6 g/mol

IUPAC Name

1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C30H31N3O6/c1-36-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(37-2)15-11-23)38-20-26-18-31-19-28(39-26)33-17-16-27(34)32-29(33)35/h3-17,26,28,31H,18-20H2,1-2H3,(H,32,34,35)/t26-,28+/m0/s1

InChI Key

UGPQKHVBFWRQNB-XTEPFMGCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CNC[C@@H](O4)N5C=CC(=O)NC5=O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=CC(=O)NC5=O

Origin of Product

United States

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